Methyl 2-bromo-3-hydroxypropanoate
Overview
Description
Methyl 2-bromo-3-hydroxypropanoate is an organic compound with the molecular formula C4H7BrO3. It is a brominated ester that features both a hydroxyl group and a bromine atom attached to a propanoate backbone. This compound is often used in organic synthesis and research due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-hydroxypropanoate can be synthesized through various methods. One common method involves the bromination of methyl 3-hydroxypropanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Another method involves the reaction of L-serine with bromic acid and potassium bromide in water, followed by the addition of sodium nitrite at low temperatures. This mixture is then stirred at room temperature overnight to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-hydroxypropanoic acid derivatives.
Oxidation: Formation of 3-bromo-2-oxopropanoate.
Reduction: Formation of 3-hydroxypropyl alcohol derivatives.
Scientific Research Applications
Methyl 2-bromo-3-hydroxypropanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a reagent in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-hydroxypropanoate involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromopropanoate
- Methyl 2-bromo-2-methylpropanoate
- Methyl 2,3-dibromopropanoate
Uniqueness
Methyl 2-bromo-3-hydroxypropanoate is unique due to the presence of both a bromine atom and a hydroxyl group on the same propanoate backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group .
Properties
IUPAC Name |
methyl 2-bromo-3-hydroxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXAFLUDYYQGCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474879 | |
Record name | methyl 2-bromo-3-hydroxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7691-28-3 | |
Record name | methyl 2-bromo-3-hydroxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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